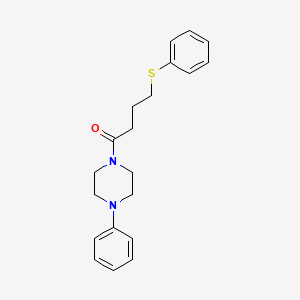
1-(4-Phenylpiperazin-1-yl)-4-(phenylthio)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Phenylpiperazin-1-yl)-4-(phenylthio)butan-1-one, also known as PBTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PBTB belongs to the class of piperazine derivatives and has been shown to exhibit a range of biological activities, including anti-inflammatory, antitumor, and neuroprotective properties.
Scientific Research Applications
Sigma Receptor Ligands
Research on 4-phenylpiperazine derivatives, such as 1-(4-Phenylpiperazin-1-yl)-4-(phenylthio)butan-1-one, has primarily focused on their affinity and selectivity towards sigma receptors. Perregaard et al. (1995) synthesized a series of phenylpiperazine compounds showing high affinity for both sigma 1 and sigma 2 binding sites. These compounds also interact with serotonin 5-HT1A and 5-HT2A, dopamine D2, and adrenergic alpha 1 receptors. The introduction of specific substituents enhanced the selectivity for sigma 2 receptors, indicating potential for developing selective sigma 2 ligands. This research underscores the role of structural modifications in tuning receptor affinity and selectivity, suggesting applications in designing ligands for neurological research and potential therapeutic interventions (Perregaard, Moltzen, Meier, & Sanchez, 1995).
Anticonvulsant Agents
Kamiński et al. (2015) explored the anticonvulsant activities of new hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, incorporating 1-(4-phenylpiperazin-1-yl) units. These hybrids demonstrated broad-spectrum anticonvulsant activity in preclinical models, showcasing the therapeutic potential of 4-phenylpiperazine derivatives in epilepsy treatment. The study highlights the importance of integrating known antiepileptic drug fragments to develop new agents with improved efficacy and safety profiles (Kamiński, Zagaja, Łuszczki, Rapacz, Andres-Mach, Latacz, & Kieć‐Kononowicz, 2015).
Magnetic Nanocatalysts
In the realm of catalysis, Pourghasemi Lati et al. (2018) reported the synthesis of silica-coated magnetic nanoparticles modified with 4-Propylpiperazine-1-yl units for catalyzing the preparation of 1-(benzothiazolylamino) phenylmethyl-2-naphthols. This study illustrates the application of phenylpiperazine derivatives in developing novel magnetic nanocatalysts, offering a sustainable and efficient approach to catalysis by enabling easy catalyst recovery and reuse (Pourghasemi Lati, Shirini, Alinia-Asli, & Rezvani, 2018).
Antimicrobial and Anticancer Activities
Rathinamanivannan et al. (2019) synthesized 1-(4,5-dihydro-5-phenyl-3-diphenylpyrazol-1-yl)butan-1-one derivatives and investigated their in silico and in vitro antimicrobial and anticancer activities. The study provides insights into the potential use of phenylpiperazine derivatives in developing new antimicrobial and anticancer agents, highlighting the versatility of these compounds in medicinal chemistry (Rathinamanivannan, Megha, Chinnamanayakar, Kumar, & Ezhilarasi, 2019).
properties
IUPAC Name |
1-(4-phenylpiperazin-1-yl)-4-phenylsulfanylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2OS/c23-20(12-7-17-24-19-10-5-2-6-11-19)22-15-13-21(14-16-22)18-8-3-1-4-9-18/h1-6,8-11H,7,12-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWCCZXJFPCGKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CCCSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2961755.png)
![4-cyclopropyl-6-(3-fluorobenzyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2961756.png)
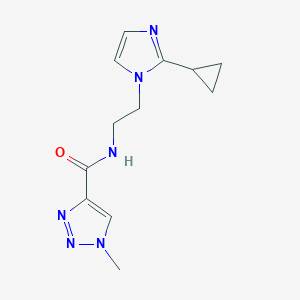
![Ethyl 4-cyano-5-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-3-methylthiophene-2-carboxylate](/img/structure/B2961759.png)
![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2961761.png)
![N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2961765.png)
![N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2961766.png)
![7-((4-bromobenzyl)thio)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2961770.png)
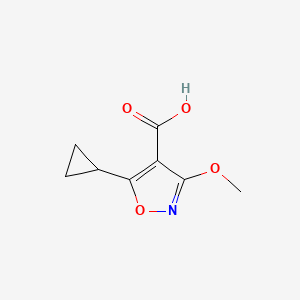
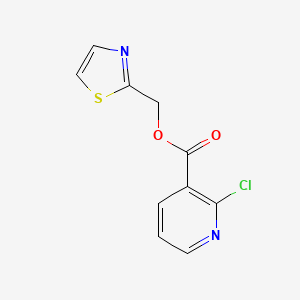
![N-(2-{6-[(3-methylbenzyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzenesulfonamide](/img/structure/B2961773.png)

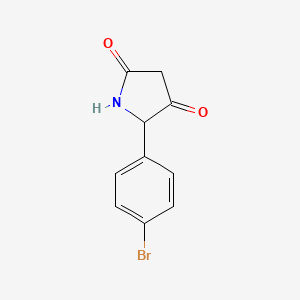
![3-[(4-Methylthiophen-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2961777.png)